Synergistic Suppression of Ribosomal +1 Frameshifting: mcm5s2U vs. mcm5U and s2U
Direct head-to-head genetic analysis in Saccharomyces cerevisiae demonstrates that the complete mcm5s2U modification is required for optimal translational fidelity. Loss of the mcm5 group (in elp3Δ mutants) or the s2 group (in tuc1Δ mutants) each elevate +1 frameshift rates. Critically, the simultaneous loss of both modifications (in a double mutant) results in a synergistic, greater-than-additive increase in frameshift events, confirming that mcm5s2U's function cannot be achieved by either mcm5U or s2U alone [1].
| Evidence Dimension | Increase in +1 Ribosomal Frameshift Rate at Lysine AAA Codon |
|---|---|
| Target Compound Data | Wild-type (mcm5s2U present): 2.2% frameshift rate |
| Comparator Or Baseline | mcm5-deficient (elp3Δ mutant, has s2U only): ~3.6% frameshift rate; s2-deficient (tuc1Δ mutant, has mcm5U only): ~5.1% frameshift rate |
| Quantified Difference | Loss of mcm5 increases rate by ~1.6x; loss of s2 increases rate by ~2.3x; combined loss increases rate synergistically to 12.5% (~5.7x over WT) [1]. |
| Conditions | S. cerevisiae dual-luciferase reporter assay measuring +1 frameshifting at the Lys AAA codon [1]. |
Why This Matters
This quantitative data proves that mcm5s2U has a unique, non-redundant function in maintaining the translational reading frame, a critical parameter for producing functional proteomes, which simpler analogs cannot fulfill.
- [1] Klassen, R., et al. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications. RNA Biol. 14(9):1252-1259 (2017). View Source
